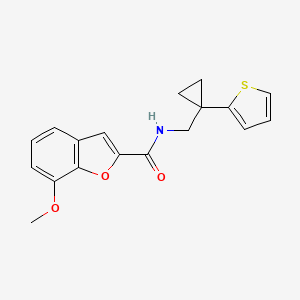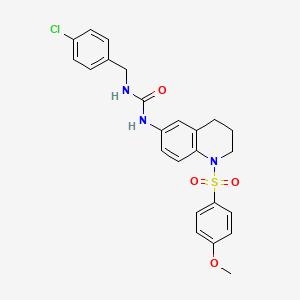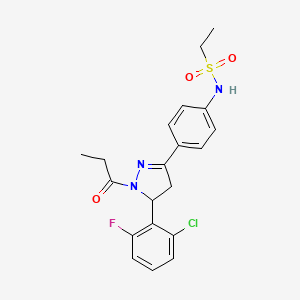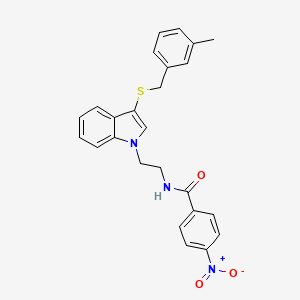![molecular formula C16H13BrCl2O4 B2895662 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 1706438-40-5](/img/structure/B2895662.png)
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid: is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the 2,4-dichlorobenzyl group through an etherification reaction. The ethoxy group is then introduced via an ethylation reaction. Each step requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality.
化学反应分析
Types of Reactions
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Esterification: Alcohols in the presence of acid catalysts can form esters.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
科学研究应用
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the ethoxy group, contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3,4-Dichlorobenzyl bromide
- 2-(2,4-Dichlorobenzyl)oxybenzaldehyde
- 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Uniqueness
Compared to similar compounds, 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
属性
IUPAC Name |
3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2O4/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(18)7-13(9)19/h3-7H,2,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGWJSEJPKUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide](/img/structure/B2895582.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)



![Methyl 2-{[4-(dimethylamino)phenyl]amino}propanoate](/img/structure/B2895591.png)
![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2895595.png)


![2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2895599.png)
